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Compound of Interest

Compound Name: Epicatechin-5-sulfate

CAS No.: 1194377-44-0

Cat. No.: B1429414

Get Quote

Executive Summary
Epicatechin-5-sulfate (E5S) represents a specific, structurally distinct Phase II metabolite of

(-)-epicatechin (EC). While the 3'-sulfate is often the dominant circulating isoform in humans,

the 5-sulfate (and its methylated analogue, 3'-O-methyl-epicatechin-5-sulfate) constitutes a

significant fraction of the "structurally related epicatechin metabolites" (SREMs) pool.[1]

The formation of E5S is governed by the regioselectivity of cytosolic sulfotransferases (SULTs),

primarily SULT1A1 and SULT1A3. Unlike the aglycone, E5S is a charged, hydrophilic organic

anion that requires specific transporters (OATs, MRPs) for cellular efflux and renal clearance.

Current pharmacological consensus suggests E5S functions primarily as a circulating reservoir,

potentially undergoing tissue-specific deconjugation by sulfatases to regenerate the bioactive

aglycone at sites of vascular inflammation.
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Upon ingestion, (-)-epicatechin undergoes extensive first-pass metabolism in the enterocytes

and liver.[2] The formation of the sulfate conjugate at the C5 position on the A-ring is catalyzed

by 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferases.[3][4]

Enzyme:SULT1A1 (Phenol sulfotransferase) and SULT1A3 (Monoamine sulfotransferase).[3]

[4][5]

Regioselectivity:

SULT1A3 exhibits a strong preference for the 7-OH position of the A-ring due to specific

steric constraints in its binding pocket.

SULT1A1 is more promiscuous and is the primary driver for sulfation at the 3'-OH (B-ring)

and 5-OH (A-ring) positions.

Note: The formation of 3'-O-methyl-epicatechin-5-sulfate suggests a sequential pathway:

Methylation by COMT (Catechol-O-methyltransferase) at the 3' position, followed by

sulfation at the 5-position by SULT1A1.

Pathway Diagram (DOT)
The following diagram illustrates the branching metabolic fate of (-)-epicatechin, highlighting

the specific pathway to the 5-sulfate.
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Figure 1: Branching metabolic pathway of (-)-epicatechin showing the enzymatic origins of the

5-sulfate and methylated 5-sulfate species.

Pharmacokinetics & Transport[6][7]
Plasma Kinetics
In humans, E5S appears in plasma rapidly following ingestion, consistent with small intestinal

absorption and metabolism.
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Parameter Value Notes

Tmax 1.0 – 2.0 hours
Rapid absorption and

conjugation.

Cmax 30 – 50 nM

Lower than 3'-sulfate (~300

nM); highly dependent on

dose.

Half-life (t1/2) 1.5 – 3.0 hours
Rapidly cleared via renal

excretion.

Abundance Minor/Moderate

Often present as the

methylated form (3'-O-Me-EC-

5-S).

Transporter Mechanisms
Unlike the lipophilic aglycone, E5S is a polar anion at physiological pH. It cannot cross cell

membranes passively.

Efflux (Enterocyte/Hepatocyte -> Blood):

MRPs (Multidrug Resistance Proteins): Specifically MRP2 (ABCC2) and MRP3 (ABCC3)

facilitate the basolateral efflux of sulfate conjugates into the portal circulation.

BCRP (ABCG2): May contribute to apical secretion back into the gut lumen (limiting

bioavailability).

Uptake (Blood -> Kidney/Target Tissue):

OATs (Organic Anion Transporters):OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for

the uptake of E5S into renal proximal tubule cells for urinary excretion.

OATPs (Organic Anion Transporting Polypeptides): OATP1B1/1B3 may mediate hepatic

re-uptake, though renal clearance dominates.

Biological Activity: The "Pro-Drug" Hypothesis[8]
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The direct biological activity of E5S on endothelial function (e.g., eNOS activation) is

significantly lower than that of the aglycone (-)-epicatechin. The sulfate group at the C5 position

sterically hinders binding to the putative cell-surface receptor.

Mechanism of Action:

Circulating Reservoir: E5S serves as a stable, soluble transport form of epicatechin.

Targeted Deconjugation: At sites of vascular inflammation or within specific tissues (e.g.,

fibroblasts, macrophages), high expression of Sulfatase-2 (SULF2) or Arylsulfatase A can

hydrolyze the sulfate group.

Local Activation: This releases free (-)-epicatechin locally, which then activates the

PI3K/Akt/eNOS pathway to increase Nitric Oxide (NO) production and improve vasodilation.

Experimental Protocols
Chemical Synthesis of Epicatechin-5-Sulfate
Objective: To produce high-purity E5S standard for LC-MS/MS quantification, avoiding the

regioselectivity issues of enzymatic synthesis.

Principle: Use of "orthogonally protected" intermediates where the 5-OH is exposed while 3', 4',

3, and 7 positions are benzylated.

Protocol Steps:

Starting Material: Begin with commercially available (+)-Taxifolin or synthesize protected (-)-

epicatechin core.

Protection: Selectively protect C5-OH with a Methoxymethyl (MOM) group.

Benzylation: Benzylate all remaining hydroxyl groups (3', 4', 7, 3-OH) using benzyl bromide

and K2CO3.

Deprotection (Selective): Remove the C5-MOM group using mild acid hydrolysis (e.g.,

HCl/dioxane), leaving benzyl groups intact.
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Sulfation: React the free 5-OH with Sulfur trioxide-trimethylamine complex (SO3·NMe3) in

anhydrous DMF at 50°C for 2 hours.

Global Deprotection: Remove benzyl groups via catalytic hydrogenation (H2, Pd/C) in

methanol/THF.

Purification: Isolate E5S using preparative HPLC (C18 column).

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Verification: 1H-NMR and HR-MS (m/z 369.028 for [M-H]-).

Analytical Quantification (LC-MS/MS)
Note: Commercial sulfatases (Helix pomatia) often fail to hydrolyze 5-sulfates efficiently. Direct

quantification is required.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transition:

Precursor:m/z 369.0 (Epicatechin-Sulfate)

Product:m/z 289.0 (Epicatechin aglycone loss of SO3)

Retention Time: E5S typically elutes after E7S but before E3'S due to polarity differences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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